N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide
Description
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thiophene ring, a phenyl group, and a hydrazonoyl moiety. It is often studied for its potential use in pharmaceuticals, agrochemicals, and material sciences.
Properties
Molecular Formula |
C24H24ClN3O3S |
|---|---|
Molecular Weight |
470g/mol |
IUPAC Name |
N-[3-[(E)-N-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-14-10-20(11-15(2)23(14)25)31-13-22(29)28-27-17(4)18-6-5-7-19(12-18)26-24(30)21-9-8-16(3)32-21/h5-12H,13H2,1-4H3,(H,26,30)(H,28,29)/b27-17+ |
InChI Key |
CDXZGZCKDTUMFK-WPWMEQJKSA-N |
SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)/C(=N/NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)/C |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethanehydrazine to produce the hydrazonoyl derivative. Finally, this derivative is coupled with 5-methyl-2-thiophenecarboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide
- N-(3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)pentanamide
- (4-Chloro-3,5-dimethylphenoxy)acetyl amino acetic acid
Uniqueness
N-{3-[(1E)-1-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-5-methylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydrazonoyl moiety, in particular, is less common in similar compounds, potentially offering distinct reactivity and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
